molecular formula C20H15Cl2N5O2 B3400571 3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide CAS No. 1040663-36-2

3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide

Cat. No.: B3400571
CAS No.: 1040663-36-2
M. Wt: 428.3 g/mol
InChI Key: LOUPFTXGKGBDCO-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of 4-amino-5-(4-((4-X-phenyl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with aryl isothiocyanates or with various aromatic acids .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is typically solved using direct methods such as SHELXS-97, and the refinement against F2 is carried out using SHELXL-18 .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For example, they can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Future Directions

The future of 1,2,4-triazoles in medicinal chemistry looks promising. Researchers are continually synthesizing new derivatives and evaluating their biological activities with the aim of discovering new drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide are largely determined by its interactions with various biomolecules. The compound has been found to interact with a variety of enzymes and proteins, influencing their function and activity

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function in various ways. It has been found to impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are currently being studied.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are also of interest. Studies have shown that the effects of this compound can change over time, with potential implications for its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is an important aspect of its biochemical profile. It is known to interact with various transporters and binding proteins, and can influence its localization or accumulation

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name

3-chloro-N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c21-14-5-3-4-13(12-14)20(28)23-10-11-29-18-9-8-17-24-25-19(27(17)26-18)15-6-1-2-7-16(15)22/h1-9,12H,10-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPFTXGKGBDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide

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